molecular formula C14H11N3O6 B13874913 3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid CAS No. 649774-15-2

3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid

Cat. No.: B13874913
CAS No.: 649774-15-2
M. Wt: 317.25 g/mol
InChI Key: DHQSWLLNYTVHMT-UHFFFAOYSA-N
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Description

3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid is an organic compound with the molecular formula C14H11N3O6 and a molecular weight of 317.254 g/mol This compound features a benzoic acid moiety linked to a nitropyridine group through an oxyacetyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid typically involves the reaction of 5-nitropyridine-2-ol with 3-amino benzoic acid in the presence of an appropriate coupling agent. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted pyridines, and various functionalized benzoic acid derivatives.

Scientific Research Applications

3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid is unique due to its combination of a benzoic acid moiety with a nitropyridine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

649774-15-2

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

3-[[2-(5-nitropyridin-2-yl)oxyacetyl]amino]benzoic acid

InChI

InChI=1S/C14H11N3O6/c18-12(16-10-3-1-2-9(6-10)14(19)20)8-23-13-5-4-11(7-15-13)17(21)22/h1-7H,8H2,(H,16,18)(H,19,20)

InChI Key

DHQSWLLNYTVHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=NC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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